molecular formula C78H132S6 B14373455 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene CAS No. 90430-84-5

2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene

Cat. No.: B14373455
CAS No.: 90430-84-5
M. Wt: 1262.3 g/mol
InChI Key: HZNTVQUIAUHQRI-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. These compounds are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications. The presence of decylsulfanyl groups enhances the compound’s solubility and self-assembly properties, which are crucial for its functionality in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with decylsulfanyl groups. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale electroorganic synthesis methods. For instance, the anodic treatment of catechol ketals followed by acidic hydrolysis can be employed to obtain high-quality and pure derivatives of triphenylene . This method is advantageous as it avoids the use of toxic and expensive solvents.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of triphenylene .

Scientific Research Applications

2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene exerts its effects involves its ability to self-assemble into ordered structures. The decylsulfanyl groups interact with each other and with the triphenylene core, leading to the formation of columnar stacks. These stacks can further organize into larger supramolecular structures, which are crucial for the compound’s functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene exhibits enhanced solubility and self-assembly properties due to the longer decyl chains. This makes it particularly suitable for applications requiring high solubility and stable self-assembled structures .

Properties

CAS No.

90430-84-5

Molecular Formula

C78H132S6

Molecular Weight

1262.3 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis(decylsulfanyl)triphenylene

InChI

InChI=1S/C78H132S6/c1-7-13-19-25-31-37-43-49-55-79-73-61-67-68(62-74(73)80-56-50-44-38-32-26-20-14-8-2)70-64-76(82-58-52-46-40-34-28-22-16-10-4)78(84-60-54-48-42-36-30-24-18-12-6)66-72(70)71-65-77(83-59-53-47-41-35-29-23-17-11-5)75(63-69(67)71)81-57-51-45-39-33-27-21-15-9-3/h61-66H,7-60H2,1-6H3

InChI Key

HZNTVQUIAUHQRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC

Origin of Product

United States

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